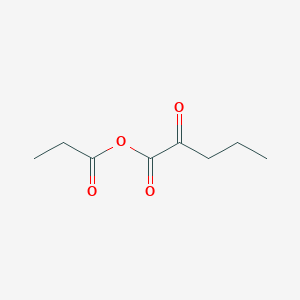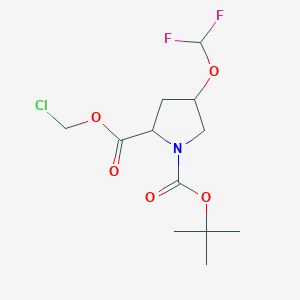
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H18ClF2NO5 and a molecular weight of 329.72 g/mol This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, chloromethyl, and difluoromethoxy groups
准备方法
The synthesis of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and difluoromethoxy reagents.
Reaction Conditions: The reaction typically involves the use of a base such as triethylamine to deprotonate the pyrrolidine, followed by the addition of tert-butyl chloroformate to form the tert-butyl ester. The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including :
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation of the chloromethyl group can yield a carboxylic acid derivative.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
科学研究应用
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as :
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: This compound has an amino group instead of a chloromethyl group, leading to different reactivity and applications.
1-tert-Butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate:
The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.
属性
分子式 |
C12H18ClF2NO5 |
|---|---|
分子量 |
329.72 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-(chloromethyl) 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18ClF2NO5/c1-12(2,3)21-11(18)16-5-7(20-10(14)15)4-8(16)9(17)19-6-13/h7-8,10H,4-6H2,1-3H3 |
InChI 键 |
OYDZRTSTEBCCKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
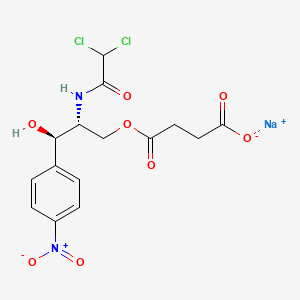
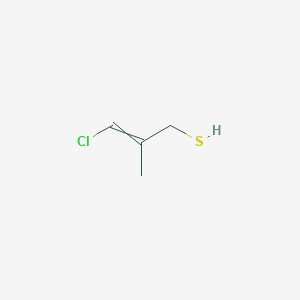


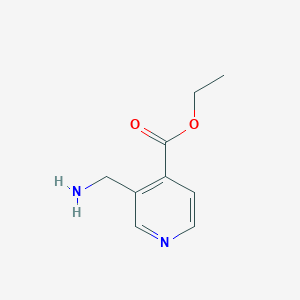

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
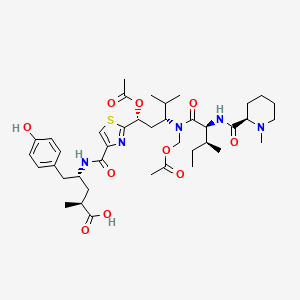


![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
